3,4-Dimethyl-2-hexanone

Neurotoxicology γ-Diketone Neuropathy Axonal Swelling

3,4-Dimethyl-2-hexanone (CAS 19550-10-8) is a branched, aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. This compound, also known as 3,4-dimethylhexan-2-one , is characterized by a carbonyl group flanked by a methyl group and a substituted pentyl chain containing two methyl branches at the 3- and 4-positions.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 19550-10-8
Cat. No. B107209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-hexanone
CAS19550-10-8
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(C)C(C)C(=O)C
InChIInChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3
InChIKeyYGXOERUAAWTDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-hexanone (CAS: 19550-10-8): A Branched Aliphatic Ketone for Specialized Neurotoxicity and Organic Synthesis Research [1]


3,4-Dimethyl-2-hexanone (CAS 19550-10-8) is a branched, aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. This compound, also known as 3,4-dimethylhexan-2-one , is characterized by a carbonyl group flanked by a methyl group and a substituted pentyl chain containing two methyl branches at the 3- and 4-positions. This specific branching pattern imparts unique physical and chemical properties that distinguish it from its linear and less-substituted analogs. It is primarily utilized as a valuable intermediate in organic synthesis and serves as a critical model compound in neurotoxicity studies due to its role in the pathogenesis of neurofilamentous neuropathies . Its chiral nature, possessing two stereocenters, results in four distinct stereoisomers, adding another layer of complexity and specificity to its applications .

Why 3,4-Dimethyl-2-hexanone (CAS 19550-10-8) Cannot Be Replaced by Common Aliphatic Ketone Solvents or Isomers


Generic substitution of 3,4-dimethyl-2-hexanone with other common aliphatic ketones, such as the widely used industrial solvent 2-hexanone (methyl butyl ketone), or its linear isomer 3-heptanone, is scientifically untenable due to fundamental differences in molecular architecture and resulting biological activity. The precise 3,4-dimethyl substitution pattern is not a trivial modification; it is a critical structural determinant that drastically alters the compound's interaction with biological systems. As demonstrated in neurotoxicity models, this specific branching can amplify neurotoxic potency by 20- to 30-fold compared to its parent γ-diketone analog, 2,5-hexanedione, by accelerating the rate of pyrrole formation . This highlights that minor structural variations lead to non-linear, quantifiable changes in key performance indicators. Therefore, for research involving neurotoxicity mechanisms, semiochemical communication, or stereospecific organic synthesis, only 3,4-dimethyl-2-hexanone will provide the verifiable and replicable outcomes expected. The following quantitative evidence guide details these precise differentiations.

Quantitative Evidence for Selecting 3,4-Dimethyl-2-hexanone (CAS 19550-10-8) Over its Analogs


Accelerated Neurotoxicity: Pyrrole Formation Rate Compared to 2,5-Hexanedione

The 3,4-dimethyl substitution on the 2,5-hexanedione backbone (yielding 3,4-dimethyl-2,5-hexanedione, a metabolite of interest) significantly accelerates the rate of pyrrole formation, a key step in the molecular mechanism of γ-diketone-induced neuropathy. This accelerated cyclization is linked to a substantial increase in neurotoxic potency .

Neurotoxicology γ-Diketone Neuropathy Axonal Swelling

Role as a Specific Semiochemical in Chemical Ecology

3,4-Dimethyl-2-hexanone is specifically identified as a component of the chemical communication system in certain species [1]. This ecological function is highly dependent on the precise molecular structure, including its stereochemistry, to elicit the correct behavioral or physiological response from the target organism.

Semiochemistry Pheromone Chemical Ecology

Existence as Four Distinct Stereoisomers for Chiral Synthesis

The molecule contains two chiral centers at carbons 3 and 4, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) . This stereochemical complexity is a key differentiator from achiral or less-substituted ketones.

Stereochemistry Chiral Synthesis Enantioselective

Primary Research Applications for 3,4-Dimethyl-2-hexanone (CAS 19550-10-8)


Model Compound for Mechanistic Studies of γ-Diketone-Induced Peripheral Neuropathy

3,4-Dimethyl-2-hexanone is a critical research tool for investigating the molecular pathogenesis of neurofilamentous neuropathies. As established in the quantitative evidence guide, the dimethyl substitution accelerates the formation of neurotoxic pyrrole adducts by 20- to 30-fold compared to 2,5-hexanedione. This property makes it an indispensable model for studying the kinetics of protein crosslinking and axonal swelling in a more robust and experimentally tractable manner .

Stereoselective Organic Synthesis and Chiral Intermediate Development

Given its two chiral centers, 3,4-dimethyl-2-hexanone serves as a valuable scaffold in stereoselective synthesis. It can be used as a starting material to create more complex chiral molecules or as a substrate in the development of new asymmetric catalytic methods. Its specific substitution pattern also provides a useful probe for studying steric and stereoelectronic effects in carbonyl chemistry, as outlined in the evidence on its chiral nature .

Chemical Ecology Research for Species-Specific Communication and Pest Management

The compound's documented role as a semiochemical makes it essential for research in chemical ecology. It can be employed in field studies to monitor or disrupt the behavior of specific insect species, or in laboratory bioassays to identify and characterize olfactory receptors. Its use in this field is predicated on its unique and verifiable molecular identity, as generic substitution would lead to a complete loss of the desired bioactivity [1].

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